2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide
Overview
Description
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This particular compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The 1,2-dimethyl substitution on the indole ring can be achieved through alkylation reactions using appropriate alkyl halides.
Amide Bond Formation: The final step involves the formation of the amide bond between the indole derivative and the piperazine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide: can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in research to understand the role of indole derivatives in biological systems.
Chemical Biology: Employed as a probe to study enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide
- 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-hydroxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide
Uniqueness
2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide: is unique due to its specific substitution pattern on the indole ring and the presence of the methoxyphenyl piperazine moiety. This unique structure imparts distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-24(22-7-4-5-8-23(22)28(19)2)25(31)26(32)27-13-6-14-29-15-17-30(18-16-29)20-9-11-21(33-3)12-10-20/h4-5,7-12H,6,13-18H2,1-3H3,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTSZLREWQQDMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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